molecular formula C13H18FNO B7975683 N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine

N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine

Cat. No.: B7975683
M. Wt: 223.29 g/mol
InChI Key: AZWKUFPVGYNUCJ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine is an organic compound that features a cyclopentanamine moiety attached to a benzyl group substituted with a fluorine atom at the 2-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2-fluoro-3-methoxybenzyl chloride, is prepared by reacting 2-fluoro-3-methoxybenzyl alcohol with thionyl chloride.

    Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with cyclopentanamine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products include 2-fluoro-3-methoxybenzaldehyde or 2-fluoro-3-methoxybenzoic acid.

    Reduction: Products include the corresponding hydrogenated benzylamine.

    Substitution: Products include various substituted benzylamines depending on the electrophile used.

Scientific Research Applications

N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and methoxy substituents on the benzyl group can influence the compound’s binding affinity and selectivity towards these targets. The cyclopentanamine moiety may also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluoro-3-methoxybenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(2-Fluoro-3-methoxybenzyl)cyclobutanamine: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.

    N-(2-Fluoro-3-methoxybenzyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

Uniqueness

N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine is unique due to the specific combination of its substituents and the cyclopentane ring. This combination can result in distinct chemical and biological properties compared to its analogs with different ring sizes.

Properties

IUPAC Name

N-[(2-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-16-12-8-4-5-10(13(12)14)9-15-11-6-2-3-7-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWKUFPVGYNUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CNC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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